(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a complex organic compound featuring a thiazolidine ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorothiophene derivative.
Attachment of the Trifluoromethyl Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trifluoromethyl benzene is acylated with the thiazolidine-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. Its thiazolidine ring is known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone in biological systems involves interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, which are used in the synthesis of pharmaceuticals and agrochemicals.
Trifluoromethyl Phenyl Compounds: Compounds like 4-(trifluoromethyl)benzoic acid, which are used in various chemical syntheses.
Uniqueness
What sets (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone apart is the combination of these three functional groups in a single molecule. This unique structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS2/c16-12-6-5-11(23-12)13(21)20-7-8-22-14(20)9-1-3-10(4-2-9)15(17,18)19/h1-6,14H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERNIVZIMOTCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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